Butyl 5-oxopyrrolidine-2-carboxylate, also known as tert-butyl 5-oxopyrrolidine-2-carboxylate, is an organic compound characterized by the molecular formula . It belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. This compound is recognized for its stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry. It has applications in enzyme inhibition studies and the development of pharmaceutical agents targeting neurological disorders .
The synthesis of butyl 5-oxopyrrolidine-2-carboxylate can be achieved through various methods. A common synthetic route involves the reaction of tert-butyl 2-pyrrolidone-5-carboxylate with an oxidizing agent to introduce the oxo group at the 5-position. This reaction typically utilizes dichloromethane as a solvent and manganese dioxide as a catalyst .
The synthetic process generally includes the following steps:
Butyl 5-oxopyrrolidine-2-carboxylate features a pyrrolidine ring substituted with a carboxylate group and an oxo group at specific positions. The molecular structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)C1CCC(=O)N1
. The InChI Key for this compound is QXGSPAGZWRTTOT-UHFFFAOYNA-N
.
Butyl 5-oxopyrrolidine-2-carboxylate is involved in several chemical reactions, including:
Butyl 5-oxopyrrolidine-2-carboxylate exhibits its biological activity through interactions with enzymes and receptors. Its mechanism involves:
Relevant data from studies indicate that this compound may cause eye and respiratory irritation, highlighting the need for careful handling during experiments .
Butyl 5-oxopyrrolidine-2-carboxylate has significant applications across various scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: